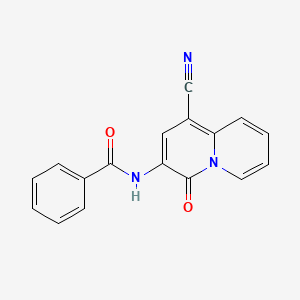

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-cyano-4-oxoquinolizin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c18-11-13-10-14(17(22)20-9-5-4-8-15(13)20)19-16(21)12-6-2-1-3-7-12/h1-10H,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLHJOFADPSZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=C3C=CC=CN3C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377200 | |

| Record name | N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154411-16-2 | |

| Record name | N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide typically involves the following steps:

Formation of the Quinolizinone Core: The quinolizinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and ethyl acetoacetate under acidic or basic conditions.

Introduction of the Benzamide Moiety: The benzamide group is introduced through a coupling reaction between the quinolizinone core and benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety or the quinolizinone core are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzoyl chloride in the presence of triethylamine.

Major Products Formed:

Oxidation: Formation of quinolizinone derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinolizinone derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemistry

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide serves as a crucial building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with tailored properties.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties:

-

Antimicrobial Activity:

- Studies indicate that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. Research published in 2022 demonstrated notable antimicrobial efficacy with minimal inhibitory concentration (MIC) values lower than many standard antibiotics.

-

Anticancer Activity:

- In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa cells through caspase activation pathways. This suggests its potential as a lead compound for the development of cancer therapies.

Medicine

The compound is explored as a potential lead for drug development due to its promising biological activities. Its mechanism of action involves interactions with specific molecular targets, including enzyme inhibition and receptor interactions, which can lead to significant biochemical responses.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for various applications in material science and chemical engineering.

Antimicrobial Efficacy

A study conducted in 2022 evaluated various quinolizinone derivatives for their antimicrobial properties. The findings indicated that N-(1-Cyano-4-oxo-4H-quinolizin-3-y)benzamide showed significant activity against Staphylococcus aureus, with an MIC value significantly lower than many conventional antibiotics.

Anticancer Activity

Research investigating the anticancer effects of this compound revealed that it induces apoptosis in HeLa cells through caspase activation pathways. This positions it as a promising candidate for further development in cancer therapy.

Mechanism of Action

The mechanism of action of N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

- Cyanobenzamide Derivatives: highlights cyanobenzamide derivatives (e.g., compounds 4 and 5) as cell-permeable inhibitors of histone acetyltransferases (HATs) like p300 . The cyano group in N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide may similarly enhance cell permeability and target binding, analogous to these derivatives.

- Chlorinated and Trifluoromethyl Derivatives: Compounds such as CTPB and CTB () feature chloro and trifluoromethyl groups, which modulate HAT activation or inhibition .

- Phthalimide-Benzamide Hybrids: describes phthalimide-linked benzamides (e.g., 4-Benzamido-N-(1,3-dioxoisoindolin-2-yl)benzamide) with insecticidal activity . The quinolizinone core in the target compound replaces the phthalimide moiety, likely altering bioactivity and environmental persistence.

ADMET and Pharmacokinetic Properties

- ADMET Predictions: provides ADMET data for N-(phenylcarbamoyl)benzamide, showing moderate intestinal absorption and low cytochrome P450 inhibition . The target compound’s cyano and quinolizinone groups may alter solubility and metabolic stability, necessitating specific ADMET profiling.

- Metabolic Pathways: identifies benzamide as a metabolite of thiobenzamide via flavoprotein monooxygenase activity . The target compound’s metabolism may involve similar oxidative pathways, though its cyano group could introduce unique degradation products.

Biological Activity

N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide, with the chemical formula C17H11N3O2, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanism of action, comparative studies, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: N-(1-cyano-4-oxoquinolizin-3-yl)benzamide

- CAS Number: 154411-16-2

- Molecular Weight: 289.288 g/mol

- Canonical SMILES: C1=CC=C(C=C1)C(=O)NC2=CC(=C3C=CC=CN3C2=O)C#N

The compound features a quinolizinone core linked to a benzamide moiety, which is crucial for its biological activity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of quinolizinone compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus effectively .

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific oncogenic pathways. In vitro assays have demonstrated that it can reduce cell viability in several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer), with IC50 values indicating significant cytotoxicity .

The mechanism by which this compound exerts its biological effects involves several potential pathways:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular proliferation and survival, such as cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression.

- DNA Interaction: There is evidence suggesting that the compound can intercalate with DNA, disrupting replication and transcription processes essential for cancer cell survival.

- Receptor Modulation: It may also interact with various cellular receptors, leading to altered signaling pathways that promote apoptosis or inhibit cell proliferation .

Comparative Studies

To better understand the efficacy of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| N-(1-Cyano-4-oxoquinolizin-3-yl)acetamide | Structure | Moderate | Low |

| N-(1-Cyano-4-oxoquinolizin-3-yl)propionamide | Structure | High | Moderate |

Case Studies

-

Antimicrobial Efficacy:

A study published in 2022 evaluated various quinolizinone derivatives for their antimicrobial properties against multiple pathogens. The results indicated that N-(1-Cyano-4-oxo-4H-quinolizin-3-y)benzamide exhibited notable activity against Staphylococcus aureus, with an MIC value significantly lower than many standard antibiotics . -

Anticancer Activity:

In another research effort, the compound was tested against a panel of cancer cell lines. The findings revealed that it induced apoptosis in HeLa cells through caspase activation pathways, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Cyano-4-oxo-4H-quinolizin-3-yl)benzamide, and how can its purity be validated?

- Methodology :

- Synthesis : Use a multi-step approach involving condensation of quinolizinone precursors with benzamide derivatives under anhydrous conditions. Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in methanol or ethanol.

- Validation : Confirm purity via HPLC (≥95%) and characterize using -/-NMR spectroscopy. Compare spectral data with analogs like N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)benzamide derivatives .

Q. How can the crystal structure of this compound be determined, and what software is suitable for refinement?

- Methodology :

- Crystallization : Grow single crystals via slow evaporation in a mixed solvent system (e.g., DCM/methanol).

- Data Collection : Use X-ray diffraction (XRD) with a Mo-Kα radiation source.

- Refinement : Apply SHELXL or SHELXTL for small-molecule refinement. These programs are robust for handling high-resolution data and twinned crystals .

Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?

- Methodology :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC determination. Compare results to reference compounds like hydroxyurea .

- Enzyme Inhibition : Screen against PARP-1 using fluorogenic substrates, as seen in benzamide-based PARP inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodology :

- Modifications : Systematically vary substituents on the benzamide and quinolizinone moieties. Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability.

- Testing : Evaluate changes in potency via enzyme inhibition assays (e.g., IC shifts) and ADME properties (e.g., logP, solubility). Reference SAR frameworks from related anticancer benzamides .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

- Methodology :

- Validation : Replicate experiments under standardized conditions (e.g., passage number, serum concentration).

- Mechanistic Studies : Use RNA sequencing to identify differential gene expression in responsive vs. non-responsive cell lines.

- Computational Modeling : Perform molecular docking to assess target binding affinity variations (e.g., PARP-1 vs. PARP-2 isoforms) .

Q. How can the compound’s mechanism of action be elucidated at the molecular level?

- Methodology :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins. Validate via Western blot or mass spectrometry.

- Pathway Analysis : Employ phosphoproteomics to map signaling changes (e.g., apoptosis, DNA repair). Compare to known PARP inhibitor pathways .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base).

- Analysis : Use LC-MS/MS to identify degradation products. Compare fragmentation patterns to stable analogs like N-(4-Formylpiperazine-1-carbonothioyl)benzamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.